Patulolide B

Description

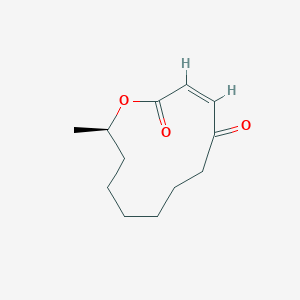

Structure

2D Structure

Properties

CAS No. |

103729-43-7 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |

InChI |

InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 |

InChI Key |

XETYGXGLGYXEIT-HSTULFTRSA-N |

SMILES |

CC1CCCCCCC(=O)C=CC(=O)O1 |

Isomeric SMILES |

C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 |

Canonical SMILES |

CC1CCCCCCC(=O)C=CC(=O)O1 |

Synonyms |

patulolide B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Patulolide B

Fungal Production Strains: Penicillium urticae S11R59 Mutant

Patulolide B has been identified as a product of the fungus Penicillium urticae, specifically from the S11R59 mutant strain. Research into the secondary metabolites of this particular mutant led to the isolation of two new macrolides at the time: this compound and Patulolide C. nih.gov These compounds were isolated from the culture filtrate of the fungus, indicating that they are secreted into the growth medium. nih.gov The production of these macrolides is a feature of this specific mutant strain, which has been a subject of study for its antibiotic production. nih.govnih.gov

The broader species, Penicillium urticae, is known for producing a variety of secondary metabolites. nih.gov The study of mutants, such as S11R59, allows researchers to investigate the biosynthetic pathways and discover novel or less abundant compounds.

Isolation from Other Fungal Genera: Cladosporium

Beyond the genus Penicillium, this compound has also been isolated from fungi belonging to the genus Cladosporium. This indicates that the genetic machinery for producing this macrolide is not exclusive to a single fungal lineage. Cladosporium species are widespread in various environments and are recognized as a rich source of diverse and bioactive natural products.

Notably, this compound was identified among the secondary metabolites of Cladosporium colocasiae. Its isolation from this species highlights the metabolic diversity within the Cladosporium genus.

Co-occurrence with Patulolide A and C

A significant aspect of this compound's natural production is its co-occurrence with structurally similar compounds, Patulolide A and Patulolide C. In the Penicillium urticae S11R59 mutant, all three patulolides have been found to be produced concurrently. nih.gov

Further research into the biosynthetic pathway in P. urticae S11R59 has revealed an enzymatic relationship between these molecules. An oxidase enzyme has been purified from this organism that catalyzes the conversion of Patulolide C into Patulolide A. nih.gov This finding suggests that Patulolide C is a precursor to Patulolide A in this fungus. nih.gov The presence of this compound alongside A and C in the same organism points to a closely related biosynthetic origin, likely branching from a common metabolic pathway. nih.govnih.gov

| Compound | Producing Organism(s) | Co-occurrence |

| Patulolide A | Penicillium urticae S11R59 Mutant | Co-occurs with this compound and C |

| This compound | Penicillium urticae S11R59 Mutant, Cladosporium colocasiae | Co-occurs with Patulolide A and C in P. urticae |

| Patulolide C | Penicillium urticae S11R59 Mutant | Co-occurs with Patulolide A and B |

Advanced Chemical Synthesis Methodologies for Patulolide B

Early Approaches in Total Synthesis of Patulolides

The initial efforts toward synthesizing members of the patulolide family provided foundational knowledge for subsequent, more refined approaches. An early synthesis of (±)-Patulolide A, a closely related macrolide, illustrates a straightforward but non-stereoselective strategy. scispace.com This synthesis commenced from 12-hydroxydodecanoic acid, a simple, commercially available starting material. scispace.com The approach involved converting the hydroxy acid into a methyl ester and then introducing a double bond, which is a characteristic feature of the patulolide structure. scispace.com While successful in constructing the fundamental 12-membered ring and the α,β-unsaturated lactone system, this route produced a racemic mixture, meaning it yielded both enantiomers of the target molecule without control over the three-dimensional arrangement of its atoms. scispace.com Such early syntheses were crucial for confirming the proposed structures of these natural products but highlighted the need for methods that could selectively produce a single, biologically active enantiomer.

Stereocontrolled and Asymmetric Synthesis Strategies

To address the limitations of early racemic syntheses, chemists turned to asymmetric synthesis, a field focused on converting achiral starting materials into chiral products in a way that produces unequal amounts of stereoisomers. uwindsor.ca This is critical because the biological activity of molecules like Patulolide B is often dependent on a specific three-dimensional architecture. The goal is to achieve high stereoselectivity, where one stereoisomer is formed predominantly over others. uwindsor.cachiralpedia.com This can be accomplished through various means, including the use of chiral catalysts or by starting with molecules that already possess the desired chirality, known as chiral building blocks. chiralpedia.comnih.gov

Achieving stereocontrol is a central theme in modern organic synthesis. In the context of this compound, a key challenge is controlling the geometry of the double bond within the macrocycle. A notable strategy involves the catalytic decomposition of a bisdiazocarbonyl compound to form the macrocyclic alkene. acs.org In this approach, the choice of metal catalyst directly influences the stereochemical outcome of the ring-forming reaction. acs.org For instance, when the synthesis was performed with Rh₂(OAc)₄ as the catalyst, Patulolide A (the Z-isomer) and this compound (the E-isomer) were produced in a 1:1 ratio. acs.org However, switching the catalyst to Cu(MeCN)₄PF₆ shifted the ratio to 1:2 in favor of this compound. acs.org This demonstrates that even with the same precursor, strategic catalyst selection can steer the reaction toward the desired stereoisomer.

| Catalyst | Product Ratio (Patulolide A : this compound) | Total Isolated Yield |

| Rh₂(OAc)₄ | 1:1 | 30% |

| Cu(MeCN)₄PF₆ | 1:2 | 11% |

| Data derived from a study on macrocyclization via catalytic diazo decomposition. acs.org |

An alternative and powerful approach to ensure the correct stereochemistry in the final product is to use the "chiral pool," which involves incorporating enantiomerically pure starting materials into the synthetic sequence. These chiral building blocks are valuable intermediates that already contain one or more of the required stereocenters.

While direct examples for this compound are intertwined with specific macrocyclization strategies, the synthesis of its sibling, Patulolide C, provides clear illustrations of this principle. One successful total synthesis of (+)-Patulolide C began with the known chiral alcohol (2R)-8-nonyn-2-ol, accomplishing the synthesis in a highly efficient three steps. acs.org Other approaches have utilized different readily available chiral molecules, such as (S)-chiral epoxides, R-(+)-γ-valerolactone, and even Vitamin C, to construct key fragments of the target molecule with the correct stereochemistry from the outset. researchgate.net This strategy effectively transfers the inherent chirality of the starting material to the final complex product, bypassing the need for a separate and often challenging step to introduce chirality or separate enantiomers.

Macrocyclization Techniques in this compound Synthesis

The formation of a large ring, or macrocyclization, is an entropically disfavored process that often requires specialized techniques to achieve good yields. uni-kiel.de For this compound, a 12-membered macrolide, the ring-closing step is one of the most critical transformations in its total synthesis.

Macrolactonization, the formation of a cyclic ester (lactone) from a linear hydroxy acid, is a classic and widely used method for synthesizing macrolides. organic-chemistry.org Various reagents and conditions have been developed to promote this cyclization. A prominent example is the Yamaguchi macrolactonization, which is frequently used in the synthesis of related natural products. researchgate.net This method involves treating the linear hydroxy acid precursor with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes an intramolecular, base-catalyzed cyclization to yield the macrolactone. researchgate.net Such methods are effective because they activate the carboxylic acid, making the subsequent intramolecular ring-closing reaction more favorable.

A more unconventional and innovative macrocyclization strategy for the synthesis of this compound involves forming the internal alkene bond as the final ring-closing step. acs.org This was achieved through the catalytic decomposition of a specially designed linear precursor containing two diazo groups (a bisdiazocarbonyl compound). acs.orgamazonaws.com

The synthesis begins with the construction of this linear precursor, which contains a diazo ester at one end and a diazo ketone at the other. acs.org When this bis-diazo compound is added slowly to a solution containing a rhodium or copper catalyst, the catalyst facilitates an intramolecular reaction where the two diazo carbons couple to form the C=C double bond, simultaneously closing the 12-membered ring. acs.orgamazonaws.com This "carbene dimer" formation, catalyzed by transition metals, serves as an effective method for macrocycle construction and provides direct access to the α,β-unsaturated ketone moiety characteristic of this compound. acs.org

Innovative Reaction Pathways and Methodologies

The quest for efficient and stereoselective syntheses of this compound has led to the development of several novel and powerful chemical methodologies. These approaches aim to construct the complex macrocyclic framework with precision and high yields.

Ring Expansions of β-Keto Lactones with Zinc Carbenoids

A significant advancement in the synthesis of macrolides, including the patulolide family, involves the ring expansion of β-keto lactones mediated by zinc carbenoids. This methodology provides a powerful tool for constructing larger ring systems from more readily available smaller lactones.

The reaction typically begins with the deprotonation of a β-keto lactone using a zinc carbenoid, which is often generated in situ from diethylzinc (B1219324) and diiodomethane. This forms a zinc enolate, which then reacts with another equivalent of the carbenoid. The subsequent intramolecular cyclization and fragmentation lead to a ring-expanded product. A notable application of this method was demonstrated in the synthesis of (+)-Patulolide A. nih.govresearchgate.netresearchgate.net This one-pot chain extension/oxidation/elimination sequence has proven effective for generating α,β-unsaturated-γ-keto esters and amides. researchgate.net

One of the challenges in applying this to macrocyclic systems is the decreased acidity of the α-methylene protons, making deprotonation more sluggish compared to acyclic systems. researchgate.net To overcome this, reaction conditions can be modified, for instance, by using benzene (B151609) as a solvent to allow for higher reaction temperatures, which can facilitate deprotonation and subsequent ring expansion even at room temperature. researchgate.net

The general mechanism for this transformation is proposed to proceed through the following key steps:

Deprotonation of the β-keto lactone by the zinc carbenoid.

Reaction of the resulting enolate with the carbenoid to form a homoenolate.

Intramolecular cyclization to yield a donor-acceptor cyclopropane (B1198618) intermediate.

Fragmentation of the cyclopropane to afford the ring-expanded product. uwindsor.ca

This method offers several advantages, including the use of easily accessible β-keto carboxylic acid derivatives as starting materials without the need for prior derivatization. uwindsor.ca

Table 1: Key Reagents and Conditions for Ring Expansion of β-Keto Lactones

| Reagent/Condition | Role in the Reaction | Reference |

| Diethylzinc (Et₂Zn) | Precursor for zinc carbenoid formation | researchgate.net |

| Diiodomethane (CH₂I₂) | Precursor for zinc carbenoid formation | researchgate.net |

| Benzene | Solvent to facilitate deprotonation at higher temperatures | researchgate.net |

| β-Keto lactone | Starting material for ring expansion | nih.govresearchgate.netresearchgate.net |

Ruthenium-Catalyzed Coupling Reactions in this compound Synthesis

Ruthenium-catalyzed reactions, particularly ring-closing metathesis (RCM), have become a cornerstone of modern macrocyclic synthesis due to their high functional group tolerance and efficiency in forming large rings. uwindsor.caorganic-chemistry.orgwikipedia.org While a specific report on the use of ruthenium-catalyzed coupling for the direct synthesis of this compound is not prevalent, its application in the synthesis of its isomers, Patulolide A and C, strongly suggests its viability. researchgate.netresearchgate.net

The general approach involves the synthesis of a linear diene precursor, which is then subjected to a ruthenium catalyst, such as one of the Grubbs' catalysts, to effect the ring closure. organic-chemistry.orgwikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the macrocyclization.

For instance, in the synthesis of other complex macrolides, ruthenium-catalyzed RCM has been shown to be superior to other cyclization methods like palladium-catalyzed cross-coupling. capes.gov.br The development of highly active and chiral ruthenium catalysts has further expanded the scope of this reaction to include asymmetric ring-closing metathesis, offering potential for stereocontrol in the synthesis of chiral macrolides like this compound. nih.gov

Table 2: Examples of Ruthenium Catalysts in Macrolide Synthesis

| Catalyst | Reaction Type | Application | Reference |

| Grubbs' Catalysts | Ring-Closing Metathesis (RCM) | General macrolide synthesis | organic-chemistry.orgwikipedia.org |

| Chiral Ru Catalysts | Asymmetric RCM | Synthesis of enantioenriched rings | nih.gov |

Comparative Analysis of Synthetic Routes for this compound Isomers

The synthesis of different isomers of patulolide, such as Patulolide A and C, provides valuable insights into potential strategies for the synthesis of this compound. A comparative analysis reveals common key steps and divergent pathways that could be adapted for the stereoselective synthesis of this compound.

The total synthesis of Patulolide C has been achieved from an inexpensive (S)-chiral epoxide, utilizing key steps such as ring opening, diol cleavage, and Yamaguchi macrolactonization. researchgate.net Another approach to Patulolide C employed an asymmetric hydroformylation/intramolecular Wittig olefination cascade. nih.gov The synthesis of Patulolide A has been reported via a ring-closing metathesis approach starting from 7-octen-1-ol. researchgate.net

A key difference in the synthesis of these isomers lies in the stereochemistry of the starting materials and the methods used to control the stereocenters in the final molecule. For this compound, a successful synthetic strategy would require precise control over its unique stereochemical configuration.

Based on the reported syntheses of its isomers, a plausible route to this compound could involve:

Starting Material Selection: Choice of a chiral precursor with the correct absolute configuration corresponding to the stereocenters of this compound.

Key Transformations: A combination of stereoselective reactions such as asymmetric dihydroxylation, Sharpless epoxidation, or enzymatic resolutions to install the required stereochemistry.

Macrocyclization: Employment of a robust macrocyclization strategy like Yamaguchi esterification or ruthenium-catalyzed ring-closing metathesis.

Biosynthetic Investigations of Patulolide B

Elucidation of Biosynthetic Precursors and Pathways in Penicillium urticae

The biosynthesis of the patulolides, a group of 12-membered macrolides produced by the fungus Penicillium urticae S11R59, has been a subject of detailed investigation. Patulolides are considered among the simplest macrolide antibiotics. nih.gov Research has successfully identified the fundamental building blocks and the assembly pathway for these compounds.

Studies have demonstrated that patulolides, including Patulolide B, are pure acetogenic hexaketides. nih.gov This classification indicates that their carbon skeleton is constructed entirely from acetate (B1210297) units. The biosynthesis involves the head-to-tail condensation of six separate acetate units to form the 12-membered macrolactone ring that constitutes the core of the patulolide structure. nih.gov This pathway is a classic example of polyketide synthesis, a common route for the production of secondary metabolites in fungi. The initiation of secondary metabolism, including the production of such polyketides in P. urticae, is often linked to the nutritional status of the culture, typically commencing when a key nutrient like nitrogen becomes limited and rapid growth ceases. nih.gov

Application of Isotopic Labeling Studies (e.g., ¹³C NMR Spectroscopy)

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. wikipedia.org In the study of this compound, stable isotope labeling, particularly with carbon-13 (¹³C), has been instrumental. nih.gov This method involves feeding the producing organism, Penicillium urticae, with a substrate enriched with a specific isotope and then analyzing the resulting natural product to see where the isotopic label has been incorporated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is used to detect the precise location of the ¹³C labels within the molecule's carbon framework. nih.gov For the patulolides, researchers conducted feeding experiments using two types of isotopically labeled acetate: [1-¹³C]acetate and [2-¹³C]acetate. nih.gov

When P. urticae was cultured with [1-¹³C]acetate, the resulting this compound and its relatives (Patulolide A and C) showed ¹³C enrichment at alternating carbon positions: C-1, C-3, C-5, C-7, C-9, and C-11. nih.gov Conversely, when the culture was fed with [2-¹³C]acetate, the enrichment was observed at the other set of carbons: C-2, C-4, C-6, C-8, C-10, and C-12. nih.gov

These clear-cut results provided definitive proof that the patulolide backbone is assembled from six acetate units linked in a head-to-tail fashion, confirming its identity as a hexaketide. nih.gov The pattern of label incorporation directly maps the origin of each carbon atom in the final macrolide structure back to the carboxyl or methyl carbon of the acetate precursor.

Table 1: Results of ¹³C Isotopic Labeling Studies on Patulolide Biosynthesis

| Labeled Precursor Fed to P. urticae | Carbon Positions Enriched in Patulolides (A, B, C) | Conclusion |

|---|---|---|

| [1-¹³C]acetate | C-1, C-3, C-5, C-7, C-9, C-11 | These carbons originate from the carboxyl carbon (C-1) of acetate. |

| [2-¹³C]acetate | C-2, C-4, C-6, C-8, C-10, C-12 | These carbons originate from the methyl carbon (C-2) of acetate. |

Data sourced from reference nih.gov.

Identification and Role of Key Enzymatic Components (e.g., Oxidases) in Patulolide Biosynthesis

The biosynthesis of natural products is a multi-step process governed by a series of specific enzymes. In the patulolide pathway, a key enzymatic step involves the interconversion of different patulolide analogues. Research has led to the purification and characterization of an enzyme from P. urticae S11R59 that catalyzes the conversion of Patulolide C into Patulolide A. nih.gov

This enzyme was identified as an oxidase. nih.gov Further investigation revealed the presence of two isoenzymes with very similar isoelectric points (pI 4.2 and 4.3). nih.gov The conversion reaction is an oxidation, demonstrated by the simultaneous production of hydrogen peroxide (H₂O₂). The stoichiometry of the reaction was determined to be a 1:1:1 molar ratio of Patulolide C consumed to Patulolide A and H₂O₂ produced. nih.gov

The oxidases exhibit a high degree of substrate specificity, acting only on Patulolide C among several tested analogues. nih.gov This specificity highlights their dedicated role in the later stages of the patulolide biosynthetic pathway. The enzymes were found to be monomeric, with a molecular weight of approximately 86,000 Da. nih.gov Spectroscopic analysis indicated the presence of flavin as a coenzyme, which is characteristic of many oxidases. nih.gov Interestingly, no reverse reaction (the reduction of Patulolide A to Patulolide C) was detected in cell-free extracts, suggesting this oxidation is a committed step in the pathway. nih.gov While this specific oxidase converts Patulolide C to A, it points to a family of tailoring enzymes, likely including reductases and other oxidases, that are responsible for the final structures of the different patulolides, including this compound.

Table 2: Properties of the Patulolide C Oxidase from P. urticae

| Property | Value/Characteristic |

|---|---|

| Enzyme Type | Oxidase (two isoenzymes) |

| Reaction Catalyzed | Patulolide C → Patulolide A + H₂O₂ |

| Molecular Weight (Mr) | ~86,000 Da |

| Structure | Monomeric |

| Isoelectric Point (pI) | 4.2 and 4.3 |

| Optimal pH | 7 |

| Optimal Temperature | 35-40 °C |

| Coenzyme | Flavin |

| Substrate Specificity | Highly specific for Patulolide C |

Data sourced from reference nih.gov.

Broader Context of Macrolide Biosynthesis Pathways

The biosynthesis of this compound is a specific example of the broader class of macrolide antibiotic production pathways. Macrolides are a diverse group of natural products characterized by a large macrocyclic lactone ring. nih.gov The core of these molecules is synthesized by large, multifunctional enzymes called Polyketide Synthases (PKSs). nih.govacs.org These PKS systems assemble the polyketide chain from simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA. nih.gov

Macrolide biosynthesis generally follows a pattern that can be understood in a few key stages:

Chain Assembly: The PKS enzymes catalyze the sequential condensation of small carboxylic acid units, analogous to fatty acid synthesis. The growing polyketide chain remains covalently attached to the enzyme complex during this process. acs.org The PKS machinery is often modular, with different domains or modules responsible for adding a specific precursor unit and performing a set of chemical modifications (like reductions or dehydrations). acs.org this compound's formation from six acetate units is a relatively simple example of this process. nih.gov

Post-PKS Modification: After the full-length polyketide chain is assembled and released from the PKS (often through cyclization to form the macrolactone ring), it undergoes further "tailoring." nih.gov These modifications are carried out by a suite of enzymes encoded in the same gene cluster as the PKS. These tailoring enzymes can include oxidases (like the one in the patulolide pathway), reductases, methyltransferases, and glycosyltransferases, which add sugar moieties to the macrolide core. nih.govnih.gov These modifications are crucial for the final structure and biological activity of the macrolide. nih.gov

The study of these pathways is significant not only for understanding natural product biosynthesis but also for the potential of "pathway engineering." By genetically manipulating the PKS genes and the associated tailoring enzymes, it is possible to create novel, non-natural macrolide structures with potentially improved or different therapeutic properties. nih.gov

Structure Activity Relationship Sar and Conformational Studies of Patulolide B

Computational and In Silico Approaches to Patulolide B Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like this compound. These methods allow researchers to predict the most stable three-dimensional arrangements of the molecule, which is essential for understanding its interaction with biological targets.

Molecular Mechanics and Quantum Chemical Calculations

The study of this compound's conformation often begins with computational methods. Molecular mechanics (MM) is a primary tool used for this purpose. nih.gov It treats molecules as a collection of atoms held together by bonds that behave like springs. nih.gov By using a set of parameters known as a force field, MM calculations can rapidly estimate the potential energy for a vast number of possible conformations. nih.govucsd.edu This process, known as a conformational search, helps identify low-energy, stable structures of this compound. The energy of the molecule is calculated as the sum of various terms, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). ucsd.edurowan.edu

Following molecular mechanics, quantum chemical (QC) calculations are often employed to refine the results for the most promising low-energy conformations. nih.gov Unlike MM, QC methods are based on the principles of quantum mechanics and provide a more detailed description of electron distribution. nih.gov Methods like Density Functional Theory (DFT) can yield more accurate geometries and relative energies of the different conformers of this compound. arxiv.orgresearchgate.net While computationally more intensive, QC calculations are crucial for validating the results from MM and providing deeper insights into the electronic properties that govern the molecule's structure and reactivity. nih.govslideshare.net

Table 1: Illustrative Energy Calculation for a Hypothetical this compound Conformer This table represents the type of data generated from Molecular Mechanics calculations and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Energy Component | Calculated Value (kcal/mol) | Description |

| Bond Stretching | 5.2 | Energy associated with the stretching and compression of covalent bonds. |

| Angle Bending | 8.1 | Energy required to deform bond angles from their ideal values. |

| Torsional Strain | 12.5 | Energy associated with the rotation around single bonds. |

| Van der Waals | -9.8 | Non-bonded attractive or repulsive forces between atoms. |

| Electrostatic | -4.7 | Energy from the interaction of partial atomic charges. |

| Total Potential Energy | 11.3 | The sum of all energy components for the given conformation. |

Analysis of Conformational Restrictions and Macrolide Ring Dynamics

The dynamics of the macrolide ring are investigated through techniques like molecular dynamics (MD) simulations. In an MD simulation, the movements of the atoms in this compound are calculated over time by solving Newton's equations of motion. nih.gov This provides a view of how the macrolide ring flexes, bends, and twists. The simulation can reveal the most populated conformational families and the energy barriers for transitioning between them. Analysis of the dihedral angles of the macrolide ring throughout the simulation helps to map out the conformational space and identify regions of high flexibility and rigidity. This understanding of the ring's dynamic behavior is key to rationalizing how it presents its functional groups for interaction with target molecules.

Derivatization and Analogue Synthesis for SAR Elucidation

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure and assessing how these changes affect its biological activity. nih.gov For this compound, this is achieved by synthesizing a series of derivatives, or analogues. nih.govnih.gov The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency or selectivity. nih.govnih.gov

The synthesis of this compound analogues might focus on several key positions. For instance, modifications could be made to the hydroxyl groups, the double bond within the macrolide ring, or the side chain. Synthetic strategies would be developed to allow for the targeted introduction of different functional groups at these positions. service.gov.uknih.gov For example, the hydroxyl groups could be esterified or etherified to explore the impact of steric bulk and hydrogen bonding potential. The double bond could be reduced or epoxidized to probe the importance of ring rigidity and electronic structure. Each new analogue is then tested in biological assays to determine its activity relative to the parent compound, this compound.

Correlating Molecular Structure with Macrolide Properties

The final step is to bring together the computational and synthetic data to build a comprehensive SAR model for this compound. nih.gov The conformational preferences identified through computational studies can be used to explain why certain synthetic analogues are more or less active. For example, if a particular derivative shows low activity, computational modeling might reveal that its preferred conformation sterically hinders a key functional group from binding to its target. researchgate.net

By correlating the specific structural modifications of each analogue with its measured biological activity, a set of rules can be derived. nih.gov These rules help predict the activity of new, yet-to-be-synthesized compounds. For instance, a clear trend might emerge where increasing the length of an alkyl chain at a specific position consistently enhances activity, as has been observed in studies of other lipidated peptides. rowan.edunih.gov These correlations are fundamental to the rational design of new macrolide-based compounds with desired therapeutic properties.

Table 2: Illustrative SAR Data for Hypothetical this compound Analogues This table is a hypothetical representation of data from an SAR study to illustrate the concept. The compounds and activity data are not real.

| Compound | Modification from this compound | Relative Activity (%) | Conformational Impact (Hypothetical) |

| Analogue 1 | C7-OH converted to C7-OCH3 | 85 | Minor change in ring conformation, loss of H-bond donor. |

| Analogue 2 | Reduction of C4=C5 double bond | 50 | Increased ring flexibility, altering side-chain orientation. |

| Analogue 3 | C11 side chain shortened by one carbon | 20 | Significant loss of key binding interactions. |

| Analogue 4 | Esterification of C7-OH with acetate (B1210297) | 110 | Favorable interaction in a hydrophobic pocket of the target. |

| Analogue 5 | Epoxidation of C4=C5 double bond | 70 | Rigidifies the ring in a moderately active conformation. |

Chemical Biology and Mechanistic Insights into Macrolide Action

Investigation of Molecular Recognition and Interaction Mechanisms within Macrolides

The precise molecular interactions that govern the biological activity of Patulolide B are an area of active investigation. As a macrolide, its mode of action is presumed to involve binding to specific biological macromolecules, such as enzymes or receptors, thereby modulating their function. researchgate.net The stereochemistry of this compound, a 12-membered macrolide, is considered a critical determinant of its biological activity, suggesting a high degree of specificity in its molecular recognition by cellular targets. researchgate.net

Computational studies have provided initial insights into the conformational landscape of 12-membered macrolides, including this compound. Using methods such as MM/MM+, PM3, and Ab-initio/Hartree-Fock (HF), researchers have analyzed the geometric and energetic properties of various conformers. researchgate.net These analyses aim to correlate the three-dimensional structure of the macrolide with its observed biological effects. The distribution of conformer types, characterized by specific geometric arrangements, is thought to influence how the molecule presents itself to a potential binding partner. researchgate.net For instance, the relative orientation of key functional groups, such as the ester and ketone moieties within the macrolactone ring, would be crucial for forming specific hydrogen bonds or other non-covalent interactions within a protein's binding pocket.

The molecular electrostatic potential surface (MESP) of this compound has also been calculated to identify centers of reactivity. researchgate.net The MESP highlights regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are indicative of sites likely to be involved in electrostatic interactions or nucleophilic/electrophilic attack. This information is valuable for predicting the types of interactions this compound might form with amino acid residues in a target protein.

While direct experimental evidence identifying the specific biological targets of this compound is limited in the public domain, the general understanding of macrolide action suggests that it may interfere with essential cellular processes. For other macrolides, mechanisms such as the inhibition of protein synthesis have been well-documented. researchgate.net However, for some related 12-membered macrolactones, this is not the primary mechanism, suggesting that this compound may also possess a novel mode of action. A proposed synthetic route to Thiocladospolide A, a related natural product, involves a regioselective conjugate addition of a thiol group to this compound. This suggests that the α,β-unsaturated carbonyl system in this compound is a potential site for covalent interaction with nucleophilic residues, such as cysteine, in a biological target.

Further research is required to definitively identify the molecular targets of this compound and to elucidate the precise nature of the interactions at the atomic level. Such studies would likely involve techniques like affinity chromatography to isolate binding partners, followed by proteomic analysis to identify them.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

The elucidation of the mechanism of action of this compound at a molecular level necessitates the use of advanced spectroscopic and analytical techniques. While standard methods like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural confirmation, they are often supplemented by more sophisticated approaches to understand dynamic interactions with biological targets.

Conformational Analysis:

Computational methods have been employed to predict the stable conformations of this compound. These in silico studies provide a foundational understanding of the molecule's three-dimensional shape, which is critical for its interaction with a biological target. researchgate.net

| Computational Method | Purpose in this compound Analysis |

| MM/MM+ | Molecular mechanics for initial conformational searching and energy minimization. |

| PM3 | Semi-empirical method for refining geometries and electronic properties. |

| Ab-initio/HF | Higher-level quantum mechanical method for more accurate energy and property calculations. |

| MESP | Calculation of the molecular electrostatic potential surface to predict interaction sites. |

Table 1. Computational Techniques for Conformational and Interaction Analysis of this compound.

While no specific experimental studies using advanced spectroscopic techniques for the mechanistic elucidation of this compound have been detailed in publicly available literature, the following techniques are standard in the field for this purpose:

X-ray Crystallography: Co-crystallization of this compound with its biological target (once identified) would provide the most definitive atomic-level picture of the binding interaction. This would reveal the precise orientation of this compound in the binding site and the specific hydrogen bonds, hydrophobic interactions, and any covalent bonds that are formed.

Advanced NMR Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and Transfer-NOE (tr-NOE) are powerful for studying ligand-protein interactions in solution. STD-NMR can identify which protons of this compound are in close contact with the target protein, thereby mapping the binding epitope. Tr-NOE can provide information about the conformation of this compound when it is bound to its target.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and a target. This method could be used to quantify the binding of this compound to a potential target protein immobilized on a sensor chip, providing data on the association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a target molecule. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction, offering deep insights into the driving forces of the binding event.

Mass Spectrometry-based Proteomics: In the absence of a known target, proteomics approaches can be used for target identification. This could involve using a derivatized version of this compound as a probe to "fish out" its binding partners from a cell lysate, which are then identified by mass spectrometry.

The application of these advanced techniques will be crucial in moving from a general understanding of this compound's biological activity to a detailed, mechanistic picture of its mode of action.

Future Research Trajectories in Patulolide B Chemical Biology

Development of Novel Synthetic Strategies for Analogues

The total synthesis of Patulolide C and its analogues has demonstrated the feasibility of creating structural variants of this macrolide. acs.orgacs.org A key future direction will be the development of more efficient and versatile synthetic routes to generate a diverse library of Patulolide B analogues. These strategies will likely focus on modular approaches, allowing for the systematic modification of different parts of the molecule, including the macrolactone ring size, the stereochemistry of chiral centers, and the nature of the side chain.

One promising approach is the application of chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the flexibility of chemical synthesis. beilstein-journals.orgnih.govnih.govrsc.org Thioesterase domains from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems, for instance, have shown potential for in vitro macrocyclization of synthetic precursors. beilstein-journals.orgnih.gov This could enable the efficient production of various this compound analogues with altered ring structures.

Furthermore, the development of novel catalytic methods, such as organocatalysis and transition-metal-catalyzed reactions, could provide new avenues for the stereocontrolled synthesis of complex fragments of this compound analogues. nih.gov For example, an annulation strategy involving a carbanion cascade reaction was successfully used in the highly efficient total synthesis of another complex natural product, (−)-pavidolide B, suggesting its potential applicability to macrolide synthesis. chemrxiv.org

The table below summarizes some synthetic strategies that could be adapted for the generation of this compound analogues, based on successful syntheses of other complex natural products.

| Synthetic Strategy | Key Features | Potential Application for this compound Analogues |

| Photoinduced Rearrangement | Conversion of epoxy diazomethyl ketones to γ-hydroxy α,β-unsaturated esters. acs.org | Stereocontrolled introduction of the hydroxyl group and the unsaturated ester moiety in the macrolactone ring. acs.org |

| Chemoenzymatic Macrocyclization | Use of thioesterase (TE) domains for in vitro cyclization of synthetic precursors. beilstein-journals.orgnih.gov | Efficiently create a library of macrolactone ring size variants. |

| Organocatalytic Reductive Coupling | Sequential one-pot reactions for the synthesis of butenolides. nih.gov | Construction of the side chain with various substituents. |

| Annulation via Carbanion Cascade | Tandem intramolecular Michael addition to form multiple rings and stereocenters in one step. chemrxiv.org | Rapid and stereoselective assembly of the core structure. |

Advanced Biosynthetic Pathway Engineering

The elucidation of the biosynthetic gene clusters for secondary metabolites in Penicillium species, such as patulin (B190374) and chrysogine, provides a roadmap for the genetic manipulation of the this compound biosynthetic pathway. nih.govnih.govresearchgate.net Future research will likely focus on advanced pathway engineering to produce novel "unnatural" natural products with improved biological activities.

A key strategy will be the targeted inactivation or modification of genes within the this compound cluster. For example, deleting or altering the genes encoding tailoring enzymes, such as hydroxylases, methyltransferases, or oxidoreductases, could lead to the accumulation of biosynthetic intermediates or the production of new derivatives. The systematic dissection of the patulin biosynthetic pathway in Penicillium expansum revealed that all 15 genes in the cluster are involved in its production, and their encoded proteins are localized in various cellular compartments, highlighting the complexity of these pathways. nih.gov

Another advanced approach is precursor-directed biosynthesis, where synthetic analogues of natural biosynthetic intermediates are fed to a mutant strain blocked in the early stages of the pathway. nih.gov This technique could allow for the incorporation of non-native starter or extender units into the this compound scaffold, leading to a wide range of novel analogues that would be difficult to access through total synthesis alone. The successful application of this method in the production of novel phoslactomycin analogues demonstrates its potential. nih.gov

The table below outlines potential genetic engineering strategies for the production of novel this compound analogues.

| Engineering Strategy | Description | Expected Outcome |

| Gene Deletion/Inactivation | Knocking out genes encoding specific tailoring enzymes (e.g., hydroxylases, oxidases) in the this compound biosynthetic cluster. nih.govresearchgate.net | Accumulation of biosynthetic intermediates or production of analogues lacking specific functional groups. |

| Gene Overexpression | Increasing the expression of specific biosynthetic genes or regulatory elements. researchgate.net | Enhanced production of this compound or specific intermediates. |

| Precursor-Directed Biosynthesis | Feeding synthetic analogues of early biosynthetic precursors to a mutant strain blocked in the natural pathway. nih.gov | Incorporation of novel chemical moieties into the this compound scaffold. |

| Heterologous Expression | Transferring the entire or parts of the this compound biosynthetic gene cluster into a more genetically tractable host organism. | Facilitated genetic manipulation and potentially higher yields of the natural product and its analogues. |

Refined Structure-Property Correlations

A critical area of future research is the establishment of detailed structure-property relationships (SPRs) for this compound and its analogues. This involves systematically correlating the structural modifications of the molecule with changes in its biological activity and physicochemical properties. Such studies are essential for the rational design of new compounds with enhanced therapeutic potential. nih.govrsc.orgrsc.orgmdpi.comresearchgate.net

The synthesis of a library of this compound analogues, as described in section 7.1, will be the foundation for these SPR studies. Each analogue will be evaluated for its biological activity against a panel of relevant targets. For instance, if this compound exhibits antimicrobial activity, analogues will be tested against a range of microbial strains to determine how modifications to the macrolactone ring, stereocenters, or side chain affect the minimum inhibitory concentration (MIC).

The data generated from these studies will allow for the development of a predictive model for the biological activity of this compound derivatives. For example, studies on other natural product derivatives have shown that the presence and position of hydroxyl or methoxy (B1213986) groups can significantly influence their anti-inflammatory and neuroprotective activities. mdpi.com Similarly, modifications to the N-terminal lipid in lipopeptide antibiotics have been shown to impact their activity against multidrug-resistant bacteria. rsc.org

The following table provides a hypothetical framework for a structure-activity relationship study on this compound analogues.

| Analogue Feature | Modification | Potential Impact on Biological Activity |

| Macrolactone Ring Size | Expansion or contraction of the ring. acs.org | Altered conformational flexibility, potentially affecting target binding and cell permeability. |

| Stereochemistry | Inversion of specific chiral centers. | Changes in the three-dimensional shape, which could enhance or diminish binding affinity to the biological target. |

| Side Chain Modification | Alteration of the length, branching, or functional groups of the side chain. | Modified lipophilicity and interaction with the target protein. |

| Functional Group Derivatization | Esterification or etherification of hydroxyl groups. | Changes in solubility, metabolic stability, and target interactions. |

By systematically exploring these structural modifications and their impact on biological function, future research will pave the way for the development of this compound-based therapeutics with optimized efficacy and selectivity.

Q & A

Q. What established synthesis protocols are available for Patulolide B, and how can researchers validate their reproducibility?

Answer: this compound is synthesized via selective intra- and intermolecular coupling reactions of diazo compounds. A key protocol involves:

- Reaction conditions : Use of Rh(II) catalysts under inert atmospheres .

- Characterization : Critical spectroscopic validation includes:

- ¹H NMR (δ 5.23 ppm for lactone protons, δ 1.22 ppm for methyl groups) and ¹³C NMR (δ 195.1 ppm for carbonyl groups) to confirm structural integrity .

- IR spectroscopy (1689 cm⁻¹ for lactone C=O stretching) .

- Yield optimization : Baseline yields (~54%) can be improved by adjusting solvent polarity and catalyst loading .

Methodological Tip : Replicate synthesis by cross-referencing NMR data with Doyle et al.’s work and include raw spectral data in supplementary materials for peer validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and stability?

Answer:

- Primary techniques :

- HPLC-PDA : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 347.2) .

- Stability studies :

Data Reporting : Tabulate retention times, spectral peaks, and degradation kinetics in appendices to support reproducibility .

Q. What in vitro models are commonly used to assess this compound’s bioactivity, and how should controls be designed?

Answer:

- Antimicrobial assays :

- Cytotoxicity screening :

Experimental Design : Pre-screen compounds for solubility (e.g., dynamic light scattering) to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

- Data triangulation :

- Meta-analysis : Pool data from independent studies and apply Cohen’s d to quantify effect size heterogeneity .

Example : Discrepancies in MIC values may arise from variations in bacterial inoculum size; standardize to 1×10⁵ CFU/mL .

Q. What experimental strategies are recommended for elucidating this compound’s structure-activity relationships (SAR)?

Answer:

- Derivatization : Synthesize analogs with modified lactone rings or side chains .

- SAR workflow :

Data Visualization : Use heatmaps to highlight key pharmacophoric features influencing activity .

Q. What methodologies optimize this compound’s synthetic yield while minimizing byproducts?

Answer:

- DoE (Design of Experiments) :

- Byproduct mitigation :

Table 1 : Example optimization results:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Rh(II) 1 mol%, 40°C | 72 | 92 |

| Rh(II) 2 mol%, 50°C | 68 | 88 |

Q. How should researchers approach replicating historical this compound data with modern analytical tools?

Answer:

- Critical steps :

- Documentation : Publish raw chromatograms and spectra in open-access repositories to facilitate comparison .

Ethical Note : Cite original methodologies even when updating protocols to maintain academic integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.